2-[2-(Trifluoromethyl)phenyl]propan-1-amine
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Overview
Description
2-[2-(Trifluoromethyl)phenyl]propan-1-amine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-1-amine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered intermediates . This process can be carried out under various conditions, often requiring specific catalysts and reagents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary, but they generally follow the principles of organic synthesis, utilizing efficient and scalable processes .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Trifluoromethyl)phenyl]propan-1-amine can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or the removal of oxygen.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[2-(Trifluoromethyl)phenyl]propan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[2-(Trifluoromethyl)phenyl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[2-(Trifluoromethyl)phenyl]propan-1-amine include:
Fluoxetine: A selective serotonin reuptake inhibitor used as an antidepressant.
Cinacalcet: Used to treat hyperparathyroidism by increasing the sensitivity of calcium-sensing receptors.
Uniqueness
What sets this compound apart is its unique trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to cross biological membranes, making it a valuable component in various applications .
Biological Activity
2-[2-(Trifluoromethyl)phenyl]propan-1-amine is an organic compound notable for its trifluoromethyl group, which significantly influences its biological activity and chemical properties. This compound has garnered attention in medicinal chemistry due to its potential applications in pharmaceuticals and agrochemicals.
- Molecular Formula : C11H12F3N
- Molecular Weight : Approximately 217.23 g/mol
- Structure : The compound features a propan-1-amine backbone substituted with a trifluoromethyl phenyl group.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that compounds with similar structures may modulate serotonin and dopamine pathways, indicating potential psychotropic effects. Further pharmacological studies are necessary to elucidate these interactions and the underlying mechanisms.
Antimicrobial Activity
Research has indicated that the presence of the trifluoromethyl group enhances the antimicrobial activity of derivatives based on this structure. For example, compounds lacking this substituent were found to be inactive, highlighting its importance in biological efficacy. Table 1 summarizes the antimicrobial activity of various derivatives:
Compound Name | Structure | Antimicrobial Activity (μg/mL) |
---|---|---|
Compound A | -CF3 | 64 (N. meningitidis) |
Compound B | -CF3 | 32 (H. influenzae) |
Compound C | -Cl | Inactive |
Compound D | -CF3 | Moderate |
Case Studies
- Chlamydial Infections : A study focused on the antichlamydial activity of synthesized molecules revealed that those containing the trifluoromethyl group exhibited significant efficacy against Chlamydia trachomatis. The compounds were tested at a concentration of 50 μg/mL, showing a marked reduction in chlamydial inclusion sizes and numbers in infected cells .
- Neurotransmitter Modulation : Another investigation assessed the binding affinity of this compound to serotonin receptors. The results indicated that this compound could potentially serve as a scaffold for developing new antidepressants targeting serotonin pathways.
Synthesis and Derivatives
The synthesis of this compound typically involves multiple steps, including palladium-catalyzed cross-coupling reactions or direct fluorination techniques. The unique electronic effects imparted by the trifluoromethyl group make it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H12F3N |
---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C10H12F3N/c1-7(6-14)8-4-2-3-5-9(8)10(11,12)13/h2-5,7H,6,14H2,1H3 |
InChI Key |
DCNZANLJRMZXRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1=CC=CC=C1C(F)(F)F |
Origin of Product |
United States |
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